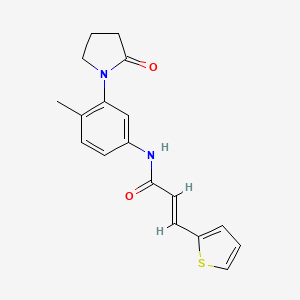

(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Properties

Controlled Radical Polymerization : Acrylamides with amino acid moieties, like N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This process resulted in polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity, demonstrating the versatility of acrylamides in polymer synthesis (Mori, Sutoh, & Endo, 2005).

Stereospecific Anionic Polymerization : N,N-Dialkylacrylamides like N,N-dimethylacrylamide (DMA) and related compounds have been polymerized using specific catalysts to produce polymers rich in isotactic configuration. This highlights the potential for creating stereospecific polymers with unique properties using acrylamides (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

Photophysical Properties and Dye Sensitization

Novel Chromophores Synthesis : Acrylamides have been used to synthesize novel chromophores, demonstrating varied absorption and emission wavelengths, contributing to the study of intramolecular charge transfer and viscosity-induced emission. This indicates the utility of acrylamides in developing advanced materials for photophysical applications (Jachak et al., 2021).

Dye-Sensitized Solar Cells : Acrylamides have been incorporated into organic dyes with a donor-conjugated chain-acceptor structure, significantly impacting the efficiency of dye-sensitized solar cells. This application showcases the potential of acrylamides in renewable energy technologies (Qin et al., 2007).

Chiral Separation and Optical Activity

- Chiral Stationary Phases for Chromatography : Acrylamide derivatives have been used to develop chiral stationary phases for high-performance liquid chromatography. This application is vital for the separation of enantiomers in analytical chemistry, demonstrating the role of acrylamides in enhancing chiral recognition and separation (Tian et al., 2010).

Drug Delivery Systems

- pH-Sensitive Microspheres : Acrylamides have been used to create pH-sensitive microspheres for drug delivery, indicating their potential in controlled release and targeted drug delivery systems. This application is crucial for improving the efficacy and safety of pharmaceuticals (Mallikarjuna et al., 2011).

Fluorescence and Binding Studies

- Interaction with Bovine Serum Albumin : Acrylamide derivatives have been synthesized and studied for their fluorescence binding with bovine serum albumin, providing insights into protein interactions and the development of fluorescent probes for biological applications (Meng et al., 2012).

Properties

IUPAC Name |

(E)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-13-6-7-14(12-16(13)20-10-2-5-18(20)22)19-17(21)9-8-15-4-3-11-23-15/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAPXNXVBJZBLN-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CS2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CS2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2644225.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)

![(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2644231.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)

![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)